molecular formula C16H11F3N4O B278821 5-methyl-1-phenyl-N-(2,3,4-trifluorophenyl)-1H-1,2,3-triazole-4-carboxamide

5-methyl-1-phenyl-N-(2,3,4-trifluorophenyl)-1H-1,2,3-triazole-4-carboxamide

Katalognummer: B278821
Molekulargewicht: 332.28 g/mol
InChI-Schlüssel: NWMAXKIGKWOBGO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-methyl-1-phenyl-N-(2,3,4-trifluorophenyl)-1H-1,2,3-triazole-4-carboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Wirkmechanismus

5-methyl-1-phenyl-N-(2,3,4-trifluorophenyl)-1H-1,2,3-triazole-4-carboxamide inhibits BTK by binding to the active site of the enzyme and preventing its activation. This leads to the inhibition of downstream signaling pathways that are involved in the survival and proliferation of cancer cells. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells, further inhibiting their growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is well tolerated in preclinical studies, with no significant toxicity observed at therapeutic doses. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to enhance the efficacy of other cancer treatments. This compound has also been shown to inhibit the activation of B cells, which are involved in the development of autoimmune diseases such as rheumatoid arthritis and lupus.

Vorteile Und Einschränkungen Für Laborexperimente

5-methyl-1-phenyl-N-(2,3,4-trifluorophenyl)-1H-1,2,3-triazole-4-carboxamide has several advantages for lab experiments, including its high potency and selectivity for BTK, its favorable pharmacokinetic profile, and its ability to enhance the efficacy of other cancer treatments. However, there are also some limitations to using this compound in lab experiments. For example, it may not be suitable for studying the role of other signaling pathways in cancer development, as it specifically targets BTK. Additionally, the cost of this compound may limit its use in some research settings.

Zukünftige Richtungen

There are several potential future directions for the research and development of 5-methyl-1-phenyl-N-(2,3,4-trifluorophenyl)-1H-1,2,3-triazole-4-carboxamide. One area of focus is the identification of biomarkers that can predict response to this compound treatment, allowing for more personalized cancer therapy. Another area of focus is the development of combination therapies that incorporate this compound with other cancer treatments, such as chemotherapy or immunotherapy. Additionally, there is potential for the development of this compound analogs with improved pharmacokinetic properties or selectivity for specific types of cancer. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential role in the treatment of cancer and autoimmune diseases.

Synthesemethoden

The synthesis of 5-methyl-1-phenyl-N-(2,3,4-trifluorophenyl)-1H-1,2,3-triazole-4-carboxamide involves several steps, starting with the reaction of 2,3,4-trifluorobenzonitrile with phenylmagnesium bromide to form 2,3,4-trifluorophenylphenylmethanol. This intermediate is then reacted with 5-methyl-1H-1,2,3-triazole-4-carboxylic acid to form the final product, this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it suitable for further research and development.

Wissenschaftliche Forschungsanwendungen

5-methyl-1-phenyl-N-(2,3,4-trifluorophenyl)-1H-1,2,3-triazole-4-carboxamide is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is involved in the signaling pathway of B cells. BTK has been shown to play a critical role in the survival and proliferation of B cells, which are involved in the development of various types of cancer, including lymphoma and leukemia. This compound has shown promising results in preclinical studies, inhibiting the growth of cancer cells and enhancing the efficacy of other cancer treatments. This compound is currently being evaluated in clinical trials for the treatment of various types of cancer, including B cell malignancies.

Eigenschaften

Molekularformel

C16H11F3N4O

Molekulargewicht

332.28 g/mol

IUPAC-Name

5-methyl-1-phenyl-N-(2,3,4-trifluorophenyl)triazole-4-carboxamide

InChI

InChI=1S/C16H11F3N4O/c1-9-15(21-22-23(9)10-5-3-2-4-6-10)16(24)20-12-8-7-11(17)13(18)14(12)19/h2-8H,1H3,(H,20,24)

InChI-Schlüssel

NWMAXKIGKWOBGO-UHFFFAOYSA-N

SMILES

CC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=C(C(=C(C=C3)F)F)F

Kanonische SMILES

CC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=C(C(=C(C=C3)F)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.